2-Amino-N-phenylacetamide (CAS 32074-28-5), commonly referred to as glycinanilide, is a highly versatile alpha-amino amide building block heavily procured for pharmaceutical library synthesis and coordination chemistry. Featuring a reactive primary amine and a stable secondary phenylamide, it serves as a critical nucleophilic precursor for the late-stage derivatization of peptidomimetics, heterocyclic compounds, and specialized enzyme inhibitors. Its dual-functional nature allows it to act as an efficient bidentate chelator (N,O coordination) for transition metals, while also providing high ligand efficiency in rational drug design, particularly for SLACK potassium channel and HDAC6 inhibitors. Commercially available in both its free base and hydrochloride salt forms, this compound offers tunable aqueous solubility and reliable reactivity, making it a foundational reagent for both industrial scale-up and discovery-stage medicinal chemistry .
Substituting 2-amino-N-phenylacetamide with its direct synthetic precursor, 2-chloro-N-phenylacetamide, fundamentally alters laboratory workflows and synthetic strategies. While the 2-chloro variant acts as an electrophile requiring high-pressure amination to yield a primary amine, 2-amino-N-phenylacetamide provides an immediate, highly reactive nucleophilic center ideal for rapid amide coupling, reductive amination, and sulfonylation [1]. Furthermore, attempting to substitute the core structure with N-phenylglycine (a structural isomer) shifts the reactivity from an amide to a carboxylic acid, preventing the formation of stable bidentate chelate rings required in transition metal coordination. In pharmaceutical library synthesis, even minor deviations—such as N-methylation of the amide or halogenation of the phenyl ring—drastically reduce ligand efficiency and abolish target binding affinity, making the exact unsubstituted glycinanilide scaffold non-interchangeable for critical structure-activity relationship (SAR) baselines [2].
In the synthesis of complex alpha-amino amide derivatives, 2-amino-N-phenylacetamide serves as a highly efficient nucleophile that streamlines production workflows. When compared to its unaminated precursor, 2-chloro-N-phenylacetamide, the amino variant allows for direct, single-step coupling with sulfonyl chlorides or carboxylic acids under mild basic conditions at room temperature. Conversely, utilizing 2-chloro-N-phenylacetamide necessitates a harsh, low-yielding amination step—typically requiring aqueous ammonia in an autoclave at 5 atm and 60 °C for several hours—before any further functionalization can occur [1].
| Evidence Dimension | Reaction conditions for amine functionalization |
| Target Compound Data | Direct coupling under mild conditions (RT, standard reagents) |
| Comparator Or Baseline | 2-Chloro-N-phenylacetamide (requires 5 atm, 60 °C autoclave amination) |
| Quantified Difference | Eliminates a high-pressure, multi-hour intermediate amination step |
| Conditions | Synthesis of inhibitor scaffolds in organic solvents |
Procuring the pre-aminated compound eliminates the need for high-pressure autoclaves and significantly improves overall yields in library synthesis.
2-Amino-N-phenylacetamide functions as an indispensable bidentate ligand in transition metal chemistry, forming highly stable chelate complexes that simpler amides cannot support. In the synthesis of Molybdenum(VI) complexes, the alpha-amino amide moiety coordinates efficiently via N,O chelation, facilitating templated C-C and C-N bond formations. The presence of the primary amine and the amide oxygen allows for specific intramolecular hydrogen bonding (with N···O distances of approximately 2.95 Å) that locks the complex into a catalytically active geometry. Structural analogs lacking the primary amine, such as N-phenylacetamide, act only as weak monodentate ligands and completely fail to support these metal-templated reactions [1].
| Evidence Dimension | Coordination capacity and geometry |
| Target Compound Data | Forms stable bidentate chelates (N,O coordination, ~2.95 Å H-bond) |
| Comparator Or Baseline | N-phenylacetamide (monodentate or non-coordinating) |
| Quantified Difference | Enables specific metal-templated bond formations otherwise impossible |
| Conditions | Molybdenum(VI) complexation in organic solvents |
For researchers designing transition metal catalysts or radiotracers, this specific compound provides the exact bidentate coordination geometry required for complex stability.
The exact structural features of 2-amino-N-phenylacetamide are critical for maintaining high ligand efficiency in biological targets, such as the SLACK (KNa1.1) potassium channel. Structure-activity relationship (SAR) studies demonstrate that the unsubstituted phenyl ring and the secondary amide are essential for target engagement; N-methylation of the amide nitrogen or significant substitution on the phenyl ring leads to a near-complete loss of inhibitory activity in thallium (Tl+) flux assays. The primary amine serves as the optimal attachment point for diverse functional groups to generate potent low-micromolar inhibitors, whereas structural deviations from this exact scaffold abolish target affinity [1].
| Evidence Dimension | Inhibitory activity retention |
| Target Compound Data | Unsubstituted scaffold retains low-micromolar target activity |
| Comparator Or Baseline | N-methylated or heavily substituted analogs (loss of activity) |
| Quantified Difference | Near-complete loss of target affinity upon structural deviation |
| Conditions | Thallium (Tl+) flux assay in HEK-293 cells expressing WT SLACK |
Buyers developing ion channel modulators must prioritize this exact scaffold, as even minor modifications to the amide or phenyl ring destroy application-critical performance.
2-Amino-N-phenylacetamide is extensively procured as the core building block for developing SLACK potassium channel inhibitors (e.g., for malignant migrating partial seizures of infancy). Its optimal ligand efficiency and reactive primary amine handle make it the ideal starting material for generating low-micromolar modulators [1].
The compound is utilized as a critical precursor for non-hydroxamate, zinc-chelating alpha-amino amides. The glycinanilide moiety provides essential hydrogen bonding within the enzyme's active site, enabling the discovery of potent, selective anti-tumor agents [2].
Due to its strong bidentate (N,O) coordination capabilities, this compound is employed in the synthesis of Molybdenum(VI) and Technetium-99m complexes, facilitating templated bond formations and stabilizing unique coordination geometries for catalysis and imaging [3].
It is employed in the synthesis of N2-(arylacetyl)glycinanilide derivatives targeting tyrosyl-tRNA synthetase. Procuring the pre-aminated scaffold offers a superior, high-yield synthetic starting point compared to halogenated acetamides when developing broad-spectrum antibacterial agents [4].